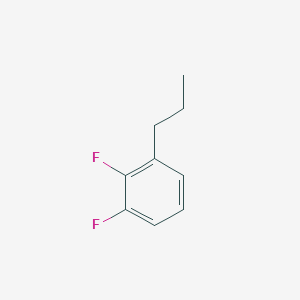

1,2-Difluoro-3-propylbenzene

Description

Significance of Fluorine Incorporation in Organic Molecules for Academic Inquiry

The strategic incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance molecular properties. bohrium.comnih.gov The small size of the fluorine atom, with a van der Waals radius of 1.47 Å which is comparable to that of a hydrogen atom (1.20 Å), allows for its substitution for hydrogen without causing significant steric hindrance. acs.orgtandfonline.comoup.com However, its high electronegativity creates a highly polarized carbon-fluorine (C-F) bond, which is stronger than a carbon-hydrogen (C-H) bond, often leading to increased metabolic stability. bohrium.comtandfonline.com

Key effects of fluorine incorporation that are of academic interest include:

Modulation of Physicochemical Properties: Fluorine can alter properties such as lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) and the acidity or basicity (pKa) of nearby functional groups. acs.orgbohrium.commdpi.com These changes can influence a molecule's permeability through biological membranes and its solubility. acs.org

Enhanced Binding Affinity: In the context of drug design, the substitution of hydrogen with fluorine can enhance the binding affinity of a ligand to its target protein. bohrium.comtandfonline.com This is a critical factor in improving the potency and efficacy of therapeutic agents.

Metabolic Stability: The strength of the C-F bond can block metabolic pathways at specific sites within a molecule, a technique often employed to increase the in vivo half-life of a drug. bohrium.comnih.gov

Conformational Control: The electronegativity and small size of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule, which can have a substantial effect on its biological activity. bohrium.com

The growing understanding of these effects continues to stimulate the development of new synthetic methods to create a wider variety of fluorinated compounds for research. acs.org

Overview of 1,2-Difluoro-3-propylbenzene within the Context of Difluoroarenes

This compound is a specific example of a difluoroarene, which is an aromatic compound containing two fluorine atoms on the benzene (B151609) ring. nih.gov Difluorobenzenes are a subset of the broader class of fluorinated aromatic compounds. wikipedia.org The synthesis of such compounds can be challenging but has been advanced through methods like the Balz-Schiemann reaction, which converts diazonium tetrafluoroborate (B81430) salts into their corresponding fluorides. wikipedia.org

Below is a table summarizing some of the computed physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₀F₂ |

| Molecular Weight | 156.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 126163-01-7 |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Data sourced from PubChem CID 14495703 nih.gov |

Structure

3D Structure

Properties

CAS No. |

126163-01-7 |

|---|---|

Molecular Formula |

C9H10F2 |

Molecular Weight |

156.17 g/mol |

IUPAC Name |

1,2-difluoro-3-propylbenzene |

InChI |

InChI=1S/C9H10F2/c1-2-4-7-5-3-6-8(10)9(7)11/h3,5-6H,2,4H2,1H3 |

InChI Key |

SUJZXHZDAHNHQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=CC=C1)F)F |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1,2 Difluoro 3 Propylbenzene and Fluoroaromatic Systems

Electrophilic Aromatic Substitution Patterns in Fluorinated Benzenes

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) and its derivatives. The outcome of such reactions on a substituted benzene ring is profoundly influenced by the electronic properties of the existing substituents. In 1,2-Difluoro-3-propylbenzene, the directing effects of two fluorine atoms and one propyl group are in competition.

Fluorine, like other halogens, exhibits a dual electronic effect. It is highly electronegative and withdraws electron density from the ring through the sigma bond (an inductive or -I effect), which tends to deactivate the ring towards electrophilic attack compared to benzene. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system via resonance (a +R effect). This resonance donation enriches the electron density at the ortho and para positions. While the deactivating inductive effect is generally stronger, the resonance effect is sufficient to direct incoming electrophiles to the ortho and para positions.

Conversely, the propyl group is an alkyl group, which is electron-donating through an inductive effect (+I) and hyperconjugation. This activates the aromatic ring, making it more nucleophilic and thus more reactive than benzene in SEAr reactions. Like fluorine, the propyl group is also an ortho, para-director.

In the case of this compound, the three available positions for substitution are C4, C5, and C6. The directing effects of the substituents on these positions must be analyzed collectively:

Position C4: This position is ortho to the propyl group and meta to the C2-fluorine. The activating propyl group strongly directs here, while the C2-fluorine has a less pronounced deactivating effect.

Position C5: This position is para to the C2-fluorine and meta to the propyl group and C1-fluorine. The C2-fluorine directs para, but this is generally a weaker effect than ortho direction.

Position C6: This position is para to the C1-fluorine and ortho to the propyl group. Both substituents direct to this position, making it electronically favored. However, it is sterically hindered, being situated between the C1-fluorine and the relatively bulky propyl group.

Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions due to the strong activating and directing influence of the propyl group. The final product distribution would depend on the specific electrophile and reaction conditions, with sterics potentially favoring substitution at the less hindered C4 position over the C6 position.

| Substituent | Inductive Effect | Resonance Effect | Overall Ring Activity | Directing Influence |

| -F (Fluorine) | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para |

| -CH₂CH₂CH₃ (Propyl) | +I (Donating) | N/A (Hyperconjugation) | Activating | ortho, para |

Investigation of C-F Bond Activation Pathways

The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoroaromatic compounds like this compound generally unreactive towards reactions that require C-F bond cleavage. nih.gov However, significant progress has been made in developing catalytic systems capable of activating these inert bonds, enabling the transformation of fluoroaromatics into more complex molecules. researchgate.netnih.gov

The primary pathways for C-F bond activation are mediated by transition metal complexes. nih.gov Common mechanisms include:

Oxidative Addition: Low-valent transition metal complexes, particularly those of nickel, palladium, and rhodium, can insert into the C-F bond. This process forms an aryl-metal-fluoride complex, which can then undergo further reactions, such as reductive elimination or transmetalation, to form new C-C, C-H, or C-heteroatom bonds. nih.gov

Nucleophilic Aromatic Substitution (SNAr): While less common for non-activated fluoroarenes, the SNAr mechanism can be facilitated by the presence of multiple fluorine atoms or other strong electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org For difluorobenzenes, this pathway typically requires harsh conditions or very strong nucleophiles.

Hydrodefluorination (HDF): This process involves the replacement of a fluorine atom with a hydrogen atom. It is a valuable method for synthesizing partially fluorinated aromatics. researchgate.net Transition metal catalysts, often in the presence of a hydride source like silanes, are commonly employed. nih.gov

Recent research has also explored metal-free C-F activation methods, though these are less common for simple fluoroarenes.

| Activation Pathway | Typical Reagents/Catalysts | Description | Reference |

| Oxidative Addition | Ni(0), Pd(0), Rh(I) complexes with phosphine (B1218219) ligands | Insertion of a low-valent metal center into the C-F bond. | nih.gov |

| Cross-Coupling | Ni or Pd catalysts, Grignard or organozinc reagents | C-F activation followed by C-C bond formation. | nih.gov |

| Hydrodefluorination (HDF) | Ni, Cu, or Fe catalysts with silanes (e.g., HSiEt₃) | Catalytic replacement of a fluorine atom with hydrogen. | researchgate.net |

| SNAr | Strong nucleophiles (e.g., alkoxides, thiolates) | Nucleophilic displacement of fluoride (B91410), typically on electron-poor rings. | wikipedia.orgnih.gov |

Intramolecular and Intermolecular Reactivity Studies

The reactivity of this compound can be considered in terms of reactions with external reagents (intermolecular) and potential reactions involving its own structure (intramolecular).

Intermolecular Reactivity: Beyond the electrophilic substitutions discussed previously, fluoroaromatic systems can undergo nucleophilic aromatic substitution (SNAr). Highly fluorinated compounds like hexafluorobenzene (B1203771) are susceptible to attack by strong nucleophiles because the numerous electronegative fluorine atoms make the ring carbons electrophilic and can stabilize the anionic intermediate. nih.gov While this compound is not as activated as hexafluorobenzene, it could still react with potent nucleophiles under forcing conditions. nist.gov The substitution would likely occur at the positions activated by the fluorine atoms (C1 or C2), displacing a fluoride ion. Recent advances have also demonstrated that photoredox catalysis can enable the SNAr of unactivated fluoroarenes under mild conditions. nih.gov

Intramolecular Reactivity: Intramolecular reactions of this compound itself are not widely reported, as they would require prior functionalization of the propyl chain. However, the principles of intramolecular reactivity in related systems are well-established. If the propyl group were functionalized with a nucleophilic moiety at its terminus (e.g., -OH, -NH₂), an intramolecular cyclization could be induced. For instance, an ortho-halo-alkylbenzene bearing a terminal nucleophile can undergo intramolecular substitution to form a new heterocyclic ring fused to the benzene ring. Such cyclizations are a powerful strategy in organic synthesis for building complex polycyclic structures. rsc.org The reaction could proceed via nucleophilic attack on the carbon bearing the fluorine (an intramolecular SNAr-type reaction) or through metal-catalyzed pathways that first activate the C-F bond.

Stability and Reactivity under Diverse Reaction Conditions

Fluoroaromatic compounds exhibit high thermal and chemical stability, a property that stems from the exceptional strength of the C-F bond (bond dissociation energy of ~526 kJ/mol in fluorobenzene). researchgate.net This inherent stability makes compounds like this compound resistant to degradation under many standard reaction conditions. The presence of fluorine atoms can also stabilize the aromatic ring itself through resonance contributions, a concept sometimes referred to as "fluoromaticity". wikipedia.org Highly fluorinated benzenes are known to be very inert to heat and radiation. nih.gov

Despite this general stability, the compound displays distinct reactivity under specific, more aggressive conditions:

Acidic Conditions: Under strongly acidic conditions, especially in the presence of an electrophile, the aromatic ring can be protonated or substituted, as seen in SEAr reactions. Superacidic media can promote reactions even with weakly nucleophilic arenes. nih.gov

Basic Conditions: The compound is stable to most bases. However, very strong bases or nucleophiles (e.g., alkoxides, organolithium reagents) can induce nucleophilic aromatic substitution, as discussed above. nih.govnist.gov

Oxidative Conditions: The aromatic core is generally resistant to oxidation. However, specialized catalytic systems, such as those using μ-nitrido diiron phthalocyanine (B1677752) complexes, have been shown to catalytically defluorinate perfluorinated aromatics under oxidative conditions. acs.org

Reductive/Catalytic Conditions: As detailed in the C-F activation section, the molecule's stability can be overcome by various transition metal catalysts that facilitate C-F bond cleavage, enabling a wide range of functionalization reactions.

| Condition | Stability/Reactivity Profile |

| Thermal | High stability; resistant to thermal decomposition under moderate temperatures. |

| Strongly Acidic | Susceptible to electrophilic aromatic substitution. |

| Strongly Basic | Generally stable, but can undergo SNAr with potent nucleophiles. |

| Oxidative | Highly stable under most oxidative conditions. |

| Catalytic (Transition Metals) | C-F bonds can be activated, leading to substitution or coupling reactions. |

Spectroscopic Characterization and Structural Elucidation of 1,2 Difluoro 3 Propylbenzene and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of specific nuclei.

The ¹H NMR spectrum of 1,2-Difluoro-3-propylbenzene is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atoms and the alkyl group.

The aromatic region (typically δ 6.5-7.5 ppm) will display complex multiplets due to the three adjacent protons on the benzene (B151609) ring. The fluorine atoms deshield the aromatic protons, shifting their signals downfield compared to unsubstituted benzene (δ ~7.3 ppm). The coupling between the aromatic protons (ortho, meta, and para) and the coupling to the fluorine nuclei (¹H-¹⁹F coupling) will result in intricate splitting patterns.

The propyl group will exhibit three distinct sets of signals: a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the benzene ring. The chemical shifts for these aliphatic protons will be further upfield compared to the aromatic protons. docbrown.info

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic (H-4, H-5, H-6) | 6.8 - 7.3 | Multiplet | J(H,H) and J(H,F) |

| -CH₂-Ar | 2.5 - 2.8 | Triplet | J(H,H) ≈ 7-8 |

| -CH₂-CH₃ | 1.5 - 1.8 | Sextet/Multiplet | J(H,H) ≈ 7-8 |

| -CH₃ | 0.9 - 1.1 | Triplet | J(H,H) ≈ 7-8 |

Data is predicted based on analogous compounds.

The ¹³C NMR spectrum of this compound will show distinct signals for each of the nine carbon atoms due to the molecule's asymmetry. The carbon atoms of the benzene ring will appear in the downfield region (typically δ 110-160 ppm), while the aliphatic carbons of the propyl group will be found in the upfield region (typically δ 10-40 ppm). docbrown.info

The two carbon atoms directly bonded to the fluorine atoms (C-1 and C-2) will exhibit large one-bond carbon-fluorine coupling constants (¹J(C,F)), appearing as doublets. The other aromatic carbons will also show smaller two- and three-bond couplings to the fluorine atoms (²J(C,F) and ³J(C,F)). The propyl group carbons will show signals corresponding to the -CH₂-Ar, -CH₂-CH₃, and -CH₃ groups. docbrown.info

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-1, C-2 | 145 - 160 | Doublet (¹J(C,F)) |

| C-3 | 130 - 140 | Singlet or small multiplet |

| C-4, C-5, C-6 | 115 - 130 | Doublets or triplets (²J(C,F), ³J(C,F)) |

| -CH₂-Ar | 28 - 35 | Singlet |

| -CH₂-CH₃ | 22 - 28 | Singlet |

| -CH₃ | 12 - 16 | Singlet |

Data is predicted based on analogous compounds.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each of the non-equivalent fluorine atoms (F-1 and F-2). These signals will appear as multiplets due to coupling with each other (¹⁹F-¹⁹F coupling) and with the neighboring aromatic protons (¹⁹F-¹H coupling). azom.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. azom.com

Expected ¹⁹F NMR Data for this compound:

| Fluorine | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity |

| F-1 | -130 to -150 | Multiplet |

| F-2 | -130 to -150 | Multiplet |

Data is predicted based on analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. docbrown.info The C-F stretching vibrations are expected to produce strong absorptions in the 1100-1300 cm⁻¹ region. The aliphatic propyl group will show C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1375-1465 cm⁻¹. docbrown.info

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3050 - 3100 | Aromatic C-H stretch |

| 2850 - 2960 | Aliphatic C-H stretch |

| 1450 - 1600 | Aromatic C=C stretch |

| 1100 - 1300 | C-F stretch |

| 750 - 850 | Aromatic C-H out-of-plane bend |

Data is predicted based on analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Benzene and its derivatives typically exhibit two main absorption bands: a strong primary band (E-band) around 200-210 nm and a weaker, fine-structured secondary band (B-band) between 250 and 270 nm. shimadzu.com The substitution with fluorine and a propyl group will cause a slight bathochromic shift (shift to longer wavelengths) of these bands compared to unsubstituted benzene. nist.gov

Expected UV-Vis Absorption Maxima for this compound (in a non-polar solvent):

| Band | Expected λmax (nm) |

| E-band | ~210 - 220 |

| B-band | ~260 - 275 |

Data is predicted based on analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry of this compound will provide its molecular weight and information about its fragmentation pathways. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₉H₁₀F₂ = 156.17 g/mol ). nih.gov

A prominent fragmentation pattern for propylbenzenes is the benzylic cleavage, which would result in the loss of an ethyl radical (•CH₂CH₃) to form a stable benzylic cation. docbrown.info Therefore, a significant peak at m/z 127 ([M - 29]⁺) is expected. Another common fragmentation is the loss of a propyl radical (•CH₂CH₂CH₃), leading to a fluorinated phenyl cation at m/z 113 ([M - 43]⁺). Further fragmentation of the aromatic ring can also occur. docbrown.info

Expected Major Fragments in the Mass Spectrum of this compound:

| m/z | Fragment Ion |

| 156 | [C₉H₁₀F₂]⁺ (Molecular Ion) |

| 127 | [C₇H₅F₂]⁺ |

| 113 | [C₆H₃F₂]⁺ |

Data is predicted based on analogous compounds.

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) for Chemical Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques that provide detailed information about the elemental composition, chemical states, and electronic structure of materials.

X-ray Photoelectron Spectroscopy (XPS) is based on the photoelectric effect, where X-rays are used to eject core-level electrons from the atoms in a sample. efmi-ichdvo.ru The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be determined. Each element has a unique set of core-level binding energies, allowing for elemental identification. efmi-ichdvo.ru

For a molecule like this compound, an XPS survey scan would reveal the presence of carbon (C) and fluorine (F). High-resolution scans of the C 1s and F 1s regions would provide information about the chemical environment of these atoms. The high electronegativity of fluorine induces a significant chemical shift in the binding energy of the carbon atoms to which it is bonded. eag.com For instance, the carbon atoms in the C-F bonds of the benzene ring would exhibit a higher binding energy compared to the carbon atoms in the C-C and C-H bonds of the benzene ring and the propyl group. eag.comresearchgate.net The characteristic peaks for C-F bonds in the C 1s spectrum are typically observed at binding energies of approximately 287-290 eV. researchgate.net

An illustrative breakdown of the expected C 1s XPS spectrum for this compound is presented in the table below. Please note that these are expected values based on known chemical shifts for similar functional groups, as direct experimental data for this specific compound is unavailable.

| Carbon Atom Environment | Expected C 1s Binding Energy (eV) |

| C-F (Aromatic) | ~287.0 - 289.0 |

| C-C (Aromatic & Propyl) | ~284.8 - 285.5 |

| C-H (Aromatic & Propyl) | ~284.5 - 285.0 |

This table is illustrative and shows expected binding energy ranges for different carbon environments in this compound based on data for analogous compounds.

The F 1s peak is generally sharp and intense. In a compound with multiple fluorine atoms in similar chemical environments, a single, symmetric peak is often observed. aip.org

Ultraviolet Photoelectron Spectroscopy (UPS) utilizes ultraviolet photons to probe the valence electronic structure of a molecule. eag.com This technique provides information about the molecular orbitals and the ionization potentials of the molecule. For aromatic compounds, UPS spectra typically show features corresponding to the π-orbitals of the benzene ring. The introduction of fluorine and a propyl group to the benzene ring in this compound would be expected to alter the energies of these molecular orbitals compared to unsubstituted benzene.

Due to the lack of experimental UPS data for this compound, a detailed analysis is not possible. However, based on studies of other fluorinated benzenes, it is anticipated that the fluorine substituents would lower the energy of the π-orbitals due to their electron-withdrawing inductive effect.

Advanced Spectroscopic Techniques for Molecular Structure and Orientation Analysis

Beyond determining chemical composition, advanced spectroscopic techniques can provide insights into the three-dimensional structure and orientation of molecules, particularly when they are assembled in thin films or on surfaces.

Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS) is a non-destructive technique that varies the angle at which the photoelectrons are collected. thermofisher.comthermofisher.com By changing the take-off angle of the collected electrons relative to the sample surface, the sampling depth can be varied. researchgate.net At near-normal emission angles, the technique probes deeper into the sample, while at grazing angles, it becomes more surface-sensitive. thermofisher.com This capability allows for the determination of the arrangement of different chemical species within the top few nanometers of a surface. phi.com For a thin film of this compound on a substrate, ARXPS could potentially determine the orientation of the molecules by analyzing the angular distribution of the F 1s and C 1s signals. For instance, if the molecules were oriented with the benzene ring parallel to the surface, the fluorine atoms would be at a specific depth, which would be reflected in the angular-dependent signal intensity.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy , also known as X-ray Absorption Near Edge Structure (XANES), is another powerful technique for determining molecular orientation. stanford.edudiamond.ac.uk NEXAFS involves tuning the energy of the incident X-rays through the absorption edge of a specific element (e.g., the carbon K-edge). stanford.edu When the X-ray energy matches the energy required to excite a core electron to an unoccupied molecular orbital (e.g., a π* orbital in an aromatic ring), a sharp absorption resonance is observed. aip.org The intensity of these resonances is dependent on the orientation of the molecular orbitals with respect to the polarization of the incident X-ray beam. aip.org For aromatic molecules like this compound, the π* orbitals are oriented perpendicular to the plane of the benzene ring. By rotating the sample relative to the polarized X-ray beam and monitoring the intensity of the π* resonance, the average orientation of the benzene rings can be determined.

The following table illustrates hypothetical NEXAFS data for a thin film of an aromatic compound, demonstrating how the intensity of the π* resonance changes with the angle of X-ray incidence, which can be used to deduce molecular orientation.

| Angle of X-ray Incidence (degrees) | Normalized Intensity of π* Resonance (Arbitrary Units) | Inferred Molecular Orientation |

| 0 (Normal Incidence) | 0.2 | Rings are predominantly parallel to the surface |

| 45 | 0.6 | Mixed orientation |

| 90 (Grazing Incidence) | 1.0 | Rings are predominantly perpendicular to the surface |

This table is a hypothetical example illustrating the principles of NEXAFS for determining the orientation of aromatic molecules.

These advanced techniques, while not yet applied to this compound based on available literature, represent the state-of-the-art for elucidating the detailed structural characteristics of this and similar fluorinated aromatic compounds in various applications.

Computational Chemistry and Theoretical Modeling of 1,2 Difluoro 3 Propylbenzene

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. For 1,2-Difluoro-3-propylbenzene, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to determine its most stable conformation.

The introduction of two adjacent fluorine atoms and a propyl group onto the benzene (B151609) ring induces notable changes in its geometry. The strong electronegativity of fluorine atoms leads to a shortening of the C-F bonds. Electron diffraction studies on the closely related o-difluorobenzene have determined the C-F bond length to be approximately 1.35 Å. researchgate.net The C-C bonds within the aromatic ring also experience slight alterations from the standard 1.39 Å found in benzene, due to the electronic perturbations caused by the substituents. The C1-C2 bond, situated between the two fluorine atoms, is expected to be slightly elongated, while adjacent C-C bonds may be shortened.

The propyl group, being flexible, can adopt various conformations. DFT calculations would predict the most stable rotamer, which is likely one that minimizes steric hindrance between the propyl chain and the adjacent fluorine atom. The bond angles within the benzene ring are also expected to deviate from the ideal 120° of a perfect hexagon. For instance, the C6-C1-C2 and C1-C2-C3 angles are likely to be slightly compressed due to the presence of the bulky propyl group and the electronegative fluorine atoms.

The electronic structure is significantly influenced by the substituents. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. DFT calculations reveal the energy levels and spatial distribution of these frontier orbitals. The presence of the electron-withdrawing fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to propylbenzene (B89791), which can affect the molecule's susceptibility to electrophilic or nucleophilic attack.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values and may vary slightly depending on the level of theory and basis set used.

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |

| C-C-C (propyl) Bond Angle | ~109.5° |

| C(aromatic)-C(propyl) Bond Length | ~1.51 Å |

Theoretical Investigations of Reaction Pathways and Transition States

Computational chemistry allows for the exploration of potential reaction pathways and the characterization of transition states for this compound. These studies are crucial for understanding its reactivity and degradation mechanisms. For instance, the pyrolysis of related compounds like n-propylbenzene has been studied, revealing that key reaction pathways involve the formation of benzyl (B1604629) radicals through dehydrogenation, followed by decomposition. researchgate.net

In the case of this compound, theoretical investigations could model similar radical-initiated reactions. The initial step would likely be the abstraction of a hydrogen atom from the propyl chain, particularly from the benzylic position, due to the resonance stabilization of the resulting radical. DFT calculations can be used to determine the activation energies for hydrogen abstraction from different positions on the propyl group. The presence of fluorine atoms on the ring would influence the stability of the resulting radical intermediates and transition states.

Furthermore, computational studies can explore other potential reactions, such as electrophilic aromatic substitution. The fluorine and propyl groups will direct incoming electrophiles to specific positions on the ring. Theoretical models can predict the most likely sites of substitution by calculating the energies of the intermediate sigma complexes (Wheland intermediates). The transition states for these reactions can be located and their energies calculated, providing insights into the reaction kinetics. For example, the reaction of benzene with the 1-propynyl radical has been shown computationally to proceed via a barrierless addition to form a stable intermediate, which then eliminates a hydrogen atom. nih.gov Similar complex reaction pathways can be modeled for this compound.

Analysis of Aromaticity and Fluorine's Electronic Effects on Molecular Properties

The aromaticity of the benzene ring in this compound is a key determinant of its stability and reactivity. Fluorine substitution is known to affect the aromaticity of the benzene ring. acs.org This can be quantified computationally using various aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and Ring Current Strength (RCS). acs.orgresearchgate.net

Studies on fluorinated benzenes have shown that fluorine substituents generally lead to a decrease in aromaticity. acs.orgresearchgate.net This is attributed to two main electronic effects:

Resonance Effect (+R): The lone pairs on the fluorine atoms can be donated to the pi-system of the benzene ring. However, for fluorine, the inductive effect is generally considered to be stronger than the resonance effect.

The net result is a reduction in the diatropic ring current, which is a hallmark of aromaticity. acs.orgacs.org Computational studies on various fluorinated benzenes have demonstrated a systematic reduction in aromaticity as the number of fluorine substituents increases. acs.org For this compound, the two adjacent fluorine atoms would significantly withdraw electron density, while the electron-donating propyl group would partially counteract this effect. DFT calculations of NICS values at the center of the ring would likely show a less negative value compared to benzene, indicating reduced aromaticity.

Table 2: Comparison of Aromaticity Indices for Benzene and a Representative Difluorobenzene Note: Values are illustrative and based on findings for related fluorinated benzenes.

| Compound | Ring Current Strength (RCS) (nA·T⁻¹) | NICS(1)zz (ppm) |

|---|---|---|

| Benzene | 11.96 | -30 to -40 |

| 1,4-Difluorobenzene | ~11.5 | -25 to -35 |

Data sourced from studies on fluorinated benzenes. acs.org

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of this compound. Theoretical calculations can provide predictions of NMR chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted relative to a standard reference compound. For this compound, the ¹H NMR spectrum would show complex splitting patterns in the aromatic region due to H-H and H-F couplings. The propyl group would exhibit characteristic signals in the aliphatic region. The ¹⁹F NMR spectrum is particularly informative. The chemical shifts of the two non-equivalent fluorine atoms would be influenced by the adjacent propyl group. Computational studies on fluorinated inhibitors in biological systems have shown that QM/MM methods can provide good agreement with experimental ¹⁹F NMR data. nih.gov Recent advances using machine learning and GNNs have also shown promise in accurately predicting ¹H chemical shifts. nih.gov

Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of the molecule's normal modes. These can be correlated with experimental IR and Raman spectra. The predicted spectrum for this compound would feature characteristic C-F stretching vibrations, aromatic C-H and C=C stretching modes, and various vibrations associated with the propyl group. Comparing the calculated spectrum with experimental data can help confirm the molecular structure and assign the observed spectral bands.

Molecular Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.org It is a useful tool for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack. uni-muenchen.de

For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red) localized around the highly electronegative fluorine atoms. libretexts.org These areas indicate a high electron density and are potential sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms of the aromatic ring and the propyl group. The pi-system of the benzene ring will also exhibit a region of negative potential above and below the plane of the ring, although this will be diminished by the electron-withdrawing fluorine atoms.

Charge distribution analysis, such as Natural Bond Orbital (NBO) or Mulliken population analysis, provides a quantitative measure of the partial atomic charges on each atom in the molecule. nih.gov This analysis would confirm the significant negative partial charge on the fluorine atoms and the corresponding positive partial charges on the carbon atoms to which they are attached (C1 and C2). The analysis would also show the distribution of charge throughout the rest of the molecule, highlighting the electronic influence of the substituents on both the aromatic ring and the propyl side chain. Such analyses on related fluorinated compounds have been used to understand charge delocalization and substituent effects. nih.gov

Advanced Research Applications of Difluorinated Alkylbenzenes in Chemical Sciences

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The 1,2-difluorobenzene (B135520) moiety, the core of 1,2-Difluoro-3-propylbenzene, is a versatile building block in organic synthesis. The fluorine atoms activate the aromatic ring for certain reactions and provide a handle for introducing further complexity.

One primary application is in metal-catalyzed cross-coupling reactions. For instance, fluorinated halobenzenes are widely used in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds. thieme-connect.debohrium.comresearchgate.net A bromo- or iodo-substituted difluorobenzene can selectively react at the heavier halogen position, leaving the fluorine atoms untouched, to create complex biaryl and terphenyl structures. thieme-connect.deresearchgate.net These structures are scaffolds for pharmaceuticals, agrochemicals, and liquid crystals. bohrium.com

Furthermore, the fluorine atoms on the benzene (B151609) ring can direct ortho-lithiation. A process has been developed for the continuous lithiation of 1,2-difluorobenzene, which creates a highly reactive 2,3-difluorophenyllithium intermediate. google.com This intermediate can then be reacted with a variety of electrophiles to introduce different functional groups onto the aromatic ring, making it a powerful tool for constructing highly substituted aromatic compounds. google.com

The activated nature of the C-F bond in difluorinated aromatics also makes them key monomers in nucleophilic aromatic substitution (SNAr) reactions for polymerization. This reactivity is harnessed in the synthesis of high-performance polymers, as will be discussed in section 6.2.2.

Integration into Materials Science Research

The unique electronic properties and stability conferred by the difluoro-alkylbenzene motif make it a valuable component in the design of advanced functional materials.

The incorporation of the 1,2-difluorophenyl (or 2,3-difluorophenyl) unit into the rigid core of calamitic (rod-shaped) liquid crystals has a profound and predictable effect on their mesomorphic and physical properties. The two adjacent fluorine atoms create a strong lateral dipole moment perpendicular to the long axis of the molecule.

This molecular feature is particularly effective for designing materials with negative dielectric anisotropy (Δε < 0), a critical requirement for Vertical Alignment (VA) mode liquid crystal displays (LCDs). mdpi.com Research has shown that terphenyls and other mesogens incorporating the 2,3-difluorophenyl moiety reliably exhibit this property. The steric effect of the lateral fluorine atoms can also disrupt intermolecular packing, leading to lower melting points and broader liquid crystal phase ranges. nih.gov

The strong lateral dipole also promotes the formation of tilted smectic phases, such as the smectic C (SmC) phase. This makes difluorinated building blocks highly valuable for creating ferroelectric liquid crystal (FLC) mixtures.

Below is a table showing the phase transitions of a liquid crystal compound incorporating a 2,3-difluorophenyl unit, demonstrating the induction of a smectic phase.

| Compound Structure | Phase Transitions (°C) |

| 2-(2,3-difluoro-4-hexyloxyphenyl)-5-(4-pentylphenyl)-1,3-dioxane | Cr 75.0 (SmA 72.0) N 131.0 Iso |

| Data sourced from studies on difluorophenyl dioxane liquid crystals. Cr = Crystalline, SmA = Smectic A, N = Nematic, Iso = Isotropic. |

Difluorinated aromatic compounds are crucial monomers for synthesizing high-performance polymers like poly(arylene ether)s (PAEs) and polyimides (PIs). The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution, facilitating polymerization reactions with bisphenol or other difunctional monomers. koreascience.krrsc.org

For example, novel poly(arylene ether)s have been synthesized from 1,4-bis(2-benzoxazolyl)-2,5-difluorobenzene. koreascience.krresearchgate.net The resulting polymers exhibit high thermal stability, with decomposition temperatures often exceeding 400°C, and good solubility in common organic solvents. koreascience.krresearchgate.net Similarly, fluorinated poly(aryl ether ketone)s (SPAEK-6F) prepared from 4,4'-difluorobenzophenone (B49673) show high molecular weights and form tough, flexible membranes. acs.org

The incorporation of fluorine into the polymer backbone imparts several desirable properties:

Improved Chemical Resistance : Fluorinated polymers are resistant to a wide range of chemicals and solvents. paint.org

Low Dielectric Constant : The low polarizability of the C-F bond results in materials with low dielectric constants and low dielectric loss, which are essential for applications in high-speed electronics and microelectronics as insulating layers. rsc.orgmdpi.comrsc.org

Hydrophobicity : Fluorinated groups reduce surface energy, leading to polymers with excellent water-repellent properties, making them suitable for protective coatings. mdpi.commdpi.com

These properties make fluorinated polymers synthesized from difluorobenzene derivatives ideal for demanding applications in the aerospace, electronics, and chemical processing industries.

| Polymer Type | Monomer Example | Glass Transition (Tg) | 5% Weight Loss (Td5) | Dielectric Constant (11 GHz) |

| Fluorinated Poly(arylene ether) (FPAE) | 4,4'-dihydroxy-2,2'-bis(trifluoromethyl)biphenyl | 178–226 °C | 514–555 °C | 2.07–2.80 |

| Fluorinated Polyimide (TPPI50) | Trifluoromethylbenzene-based | 402 °C | 563 °C | 2.31 (1 MHz) |

| Data compiled from research on advanced fluorinated polymers. rsc.orgmdpi.com |

In the field of organic electronics, the electronic properties of semiconductor materials are paramount. Fluorination of aromatic and conjugated molecules is a key strategy for tuning these properties, particularly for developing n-type (electron-transporting) semiconductors. nih.gov Most organic semiconductors are inherently p-type (hole-transporting); the development of stable n-type materials is crucial for creating efficient organic electronic devices like complementary logic circuits and organic photovoltaics (OPVs).

The strong electron-withdrawing nature of fluorine atoms stabilizes the molecule's frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Lowering the LUMO energy makes it easier for the material to accept and transport electrons, which is the defining characteristic of an n-type semiconductor. The substitution of peripheral hydrogen atoms with fluorine on conjugated molecules can induce a switch from p-type to air-stable n-type behavior. nih.gov

While specific use of this compound in an Organic Field-Effect Transistor (OFET) is not widely documented, the principles suggest that molecular semiconductors incorporating the difluoro-alkylbenzene motif would be promising candidates for n-type channels in OFETs and as electron-accepting components in OPVs. wikipedia.orgfrontiersin.orgyoutube.com Additionally, 1,2-difluorobenzene has been utilized as a component in locally concentrated ionic liquid electrolytes for improving the stability and performance of lithium metal batteries. researchgate.netpolimi.it

Design Principles for Modifying Molecular Properties via Fluorination

The strategic placement of fluorine atoms on an aromatic ring like in this compound is a powerful design tool for chemists to fine-tune molecular properties for specific applications.

Fluorine is the most electronegative element, and its incorporation into an aromatic system exerts a strong inductive (-I) effect. This effect withdraws electron density from the π-system of the benzene ring.

The primary consequence of this electron withdrawal is the significant lowering of the energy levels of the molecular orbitals (MOs). researchgate.net Both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are stabilized (lowered in energy) compared to the non-fluorinated analogue. nih.gov

This orbital energy depression has two critical implications:

Increased Oxidative Stability : A lower HOMO energy means that it requires more energy to remove an electron from the molecule, making the compound more resistant to oxidation. nih.gov

Increased Electron Affinity : A lower LUMO energy means the molecule can more readily accept an electron. This increases the material's electron affinity, making it a better electron acceptor. researchgate.net Benzene itself has a negative electron affinity, meaning it is unstable as an anion, but progressive fluorination can lead to molecules with large positive electron affinities.

Computational studies have shown that each substitution of a fluorine atom onto a benzene ring creates a new π-orbital that is lower in energy than the original aromatic orbitals, further contributing to the molecule's stability. acs.org This fundamental principle is exploited to design molecules for applications ranging from n-type semiconductors to more stable pharmaceuticals. nih.govresearchgate.net

Impact on Intermolecular Interactions

The introduction of fluorine atoms into alkylbenzene scaffolds, as seen in this compound, profoundly alters the compound's intermolecular interaction profile. The distinct properties of the carbon-fluorine (C-F) bond, namely its high polarity and the low polarizability of the fluorine atom, are central to these changes. nih.govwikipedia.org Fluorine is the most electronegative element, resulting in a strong dipole moment for the C-F bond (approximately 1.41 D). wikipedia.orglibretexts.org In a molecule like this compound, the two adjacent C-F bonds on the aromatic ring create a significant local dipole, which can lead to strong dipole-dipole interactions with other polar molecules. beilstein-journals.orgkhanacademy.org

Research into fluorinated aromatic compounds has revealed that fluorine's influence on molecular packing in crystals is significant. soton.ac.uk This influence is not solely due to direct atom-atom interactions but stems from dipole-dipole interactions between the substituents on stacked aromatic rings. soton.ac.uk While the C-F bond is a poor hydrogen bond acceptor compared to oxygen or nitrogen, it can participate in weak hydrogen bonds, such as C–F···H–C interactions. acs.org Though individually modest, the cumulative effect of these weak interactions can be substantial, influencing the conformation and binding affinity of molecules. nih.gov Studies have shown that intermolecular C–F···H–C interactions can occur even in the presence of traditionally stronger hydrogen bond acceptors. acs.org

Furthermore, the substitution of hydrogen with fluorine affects van der Waals forces. Despite fluorine's high electronegativity, its low polarizability leads to very weak dispersion forces between polyfluorinated molecules. wikipedia.org This can result in reduced boiling points compared to non-fluorinated analogues and contributes to the unique lipophobic character of many fluorocarbons. wikipedia.org The interplay of these forces—strong dipole interactions, weak hydrogen bonding capabilities, and altered dispersion forces—makes difluorinated alkylbenzenes like this compound valuable for fine-tuning the physicochemical properties of materials and biologically active molecules.

Fluorine as a Bioisostere in Molecular Design

The primary advantage of using fluorine as a hydrogen bioisostere lies in its profound electronic impact. selvita.com The strong, polarized C-F bond is significantly more stable towards metabolic oxidation compared to a C-H bond. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block this pathway, thereby increasing the drug's half-life and bioavailability. mdpi.combohrium.comcambridgemedchemconsulting.com For example, the 5-fluoro substitution in emtricitabine, an analogue of lamivudine, makes it a more potent HIV-1 inhibitor. nih.gov

Moreover, fluorine's high electronegativity can modulate the acidity or basicity (pKa) of nearby functional groups, which can be critical for drug-receptor binding and pharmacokinetic properties. bohrium.com It can also influence molecular conformation through electrostatic and hyperconjugative effects, locking the molecule into a more biologically active shape. acs.orgbohrium.comchemtube3d.com While fluorine is generally considered a weak hydrogen bond acceptor, its strategic placement can lead to favorable electrostatic interactions with protein receptors, enhancing binding affinity. beilstein-journals.orgbohrium.com The versatility of fluorine and fluorinated groups, such as the difluoromethyl group (CF₂H) which can act as a bioisostere for the hydroxyl group, has cemented its role as an essential tool in modern drug design. tandfonline.comacs.orgnih.gov

Data Tables

Table 1: Comparison of Physicochemical Properties

| Property | Hydrogen (H) | Fluorine (F) |

| Van der Waals Radius | 1.20 Å | 1.47 Å |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 |

| Bond Type with Carbon | C-H | C-F |

| Bond Polarity | Low | High |

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated aromatics is evolving beyond traditional methods like the Balz-Schiemann reaction, which, although effective, often involves harsh conditions and stoichiometric reagents. wikipedia.org Future research is intensely focused on developing more sustainable and efficient pathways.

Key emerging strategies include:

Late-Stage C-H Fluorination: This approach introduces fluorine atoms at a late stage in a synthetic sequence, directly replacing hydrogen atoms on the aromatic ring. This obviates the need for pre-functionalized starting materials, making syntheses more convergent and atom-economical. rsc.orgrsc.org For a molecule like 1,2-Difluoro-3-propylbenzene, this could mean developing methods to directly fluorinate a propylbenzene (B89791) precursor with high regioselectivity.

Flow Chemistry: Continuous flow processes offer significant advantages over batch synthesis, including enhanced safety, better temperature control, and improved scalability. seqens.com A recent proof-of-concept study demonstrated the synthesis of 1,2-difluorobenzene (B135520) using a photochemically induced fluorodediazoniation in a continuous flow mode, achieving high selectivity and rapid reaction times (under 10 minutes). acs.orgseqens.com Adapting such methodologies for alkyl-substituted difluorobenzenes is a promising avenue for sustainable production.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis enables C-F bond formation under exceptionally mild conditions. mdpi.comnih.gov This technique can be applied to decarboxylative fluorinations and direct arene C-H fluorination, representing a greener alternative to high-energy traditional methods. mdpi.comnih.gov

These novel routes aim to reduce waste, improve energy efficiency, and utilize safer reagents, aligning with the principles of green chemistry. cas.cn

Exploration of New Catalytic Systems for Fluorination

Catalysis is at the heart of modern fluorination chemistry, enabling reactions with high selectivity and efficiency that were previously unattainable. nih.gov The exploration of novel catalysts is a critical research frontier for synthesizing complex molecules like this compound.

Future developments are centered on several key areas:

Transition Metal Catalysis: Palladium-based catalysts have been instrumental in C-F bond formation, particularly in cross-coupling reactions. nih.govnih.gov Ongoing research seeks to develop more robust and versatile palladium catalysts, as well as exploring other metals like copper, silver, and nickel to achieve complementary reactivity and reduce costs. nih.govmdpi.comacs.org For instance, silver-catalyzed electrophilic fluorination has been successfully applied to complex natural products. nih.gov

Organocatalysis: The use of small organic molecules as catalysts for fluorination reactions is a rapidly growing field. These metal-free systems can offer different selectivity profiles and avoid issues of heavy metal contamination in the final product, which is particularly important for pharmaceutical applications. mdpi.com

Photocatalysis: As mentioned, visible-light photoredox catalysis has emerged as a powerful tool. mdpi.com The development of new organic and transition-metal photocatalysts is expanding the scope of fluorination reactions, allowing for the activation of previously unreactive C-H bonds under mild conditions. mdpi.com

The table below summarizes representative modern catalytic approaches applicable to aromatic fluorination.

| Catalyst Type | Metal/Compound | Fluorine Source | Key Advantages |

| Transition Metal | Palladium (Pd), Copper (Cu), Silver (Ag), Nickel (Ni) | Selectfluor, NFSI, AgF, CsF | High efficiency, broad substrate scope, enables late-stage functionalization. nih.govnih.govmdpi.com |

| Organocatalyst | Chiral Amines, Phosphines | N-Fluorosulfonimides (NFSI) | Metal-free, enables enantioselective fluorination, avoids heavy metal contamination. mdpi.comacs.org |

| Photocatalyst | Ruthenium (Ru), Iridium (Ir), Organic Dyes | Selectfluor, NBu₄¹⁸F | Mild reaction conditions (visible light), high functional group tolerance, green chemistry approach. mdpi.comnih.gov |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) and operando (while the reaction is working) monitoring are becoming indispensable tools. wikipedia.org These methods provide real-time data on the consumption of reactants and the formation of intermediates and products without altering the reaction. wikipedia.orgrsc.org

For the synthesis of this compound and related compounds, several techniques are particularly promising:

FlowNMR Spectroscopy: Benchtop and high-field Nuclear Magnetic Resonance (NMR) spectrometers can be coupled with flow reactors to monitor reactions in real-time. rsc.orgmagritek.com Given that ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom, this technique is exceptionally well-suited for tracking the progress of fluorination reactions. magritek.com

Raman and Infrared (IR) Spectroscopy: In-situ Raman and IR spectroscopy can provide detailed information about changes in vibrational modes as bonds are formed and broken. spectroscopyonline.comyoutube.com Carbon-fluorine bonds have characteristic signals in the fingerprint spectral region (500-800 cm⁻¹), making Raman spectroscopy a powerful tool for detecting and quantifying fluorinated species. nih.gov

Broadband Dielectric Spectroscopy (DS): This technique measures changes in the dielectric properties of the reaction mixture, providing insights into the bulk properties and reaction progress. bath.ac.uk

These techniques enable chemists to rapidly optimize reaction conditions, identify transient intermediates, and gain a deeper understanding of catalytic cycles, ultimately leading to more efficient and robust synthetic methods. rsc.orgbath.ac.uk

Computational Predictions for Novel Difluorinated Aromatic Compounds

Computational chemistry and machine learning are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes before a single experiment is conducted. rsc.orgcam.ac.uk

Predicting Reaction Outcomes: Machine learning models, trained on vast datasets of known reactions, can predict the success or failure of a potential chemical transformation. cam.ac.uk This data-driven approach accelerates the discovery of new synthetic routes and helps chemists identify the optimal conditions for reactions, such as the fluorination of a propylbenzene scaffold. rsc.orgcam.ac.uk

Designing Novel Molecules: Computational tools can predict the physicochemical and biological properties of hypothetical molecules. For example, algorithms can estimate the lipophilicity, metabolic stability, and binding affinity of new difluorinated aromatic compounds. mdpi.comnih.gov This allows for the in silico design of molecules with desired characteristics for applications in drug discovery or materials science.

Understanding Fluorination Power: Machine learning has been used to predict the relative reactive power of different N-F fluorinating reagents, helping chemists select the most appropriate reagent for a specific transformation without laborious experimental screening. rsc.org

This predictive power significantly reduces the time and resources required for research and development, guiding experimental work toward the most promising candidates. nih.gov

Expanding Applications in Emerging Chemical Technologies

The unique properties imparted by the 1,2-difluorobenzene motif—such as altered electrostatic potential, enhanced metabolic stability, and modified lipophilicity—make it a valuable building block for a range of advanced applications. nih.govwikipedia.org While this compound itself may not have established applications, its structural class is central to several emerging technologies.

Pharmaceuticals and Agrochemicals: The vicinal difluoro-aryl pattern is a common feature in bioactive molecules. Fluorine atoms can block sites of metabolic degradation and modulate a molecule's conformation and ability to bind to biological targets. nih.gov Future research will likely involve incorporating this moiety into new drug candidates and pesticides to enhance their efficacy and pharmacokinetic profiles.

Materials Science: Fluorinated aromatic compounds are used in the synthesis of liquid crystals, polymers, and other advanced materials. The strong C-F bond and the polarity it induces can lead to materials with enhanced thermal stability, unique dielectric properties, and specific surface characteristics. researchgate.net

Positron Emission Tomography (PET) Imaging: The development of late-stage fluorination methods is crucial for synthesizing radiotracers containing the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). nih.gov These tracers are vital for medical diagnostics, and new methods that can efficiently label complex molecules containing the difluorobenzene core are highly sought after. cas.cnnih.gov

The continued development of synthetic methodologies will undoubtedly expand the toolkit available to chemists, enabling the creation of novel and increasingly complex difluorinated aromatic compounds for a wide array of technological applications.

Q & A

Q. What are the key considerations for synthesizing 1,2-Difluoro-3-propylbenzene with high regioselectivity?

Synthesis requires precise control over fluorination and alkylation steps. A common approach involves:

- Electrophilic aromatic substitution (EAS) for fluorination, prioritizing ortho/para-directing groups.

- Grignard or Friedel-Crafts alkylation for propyl group introduction, ensuring compatibility with fluorine substituents (fluorine’s electron-withdrawing effects may hinder reactivity).

- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate isomers. Validate purity using GC-MS or NMR (e.g., NMR for fluorine environment analysis) .

Q. How should researchers characterize fluorine substituent effects on the benzene ring’s electronic properties?

- Use Hammett substituent constants (, ) to quantify electronic effects.

- Computational methods (DFT calculations, e.g., B3LYP/6-31G*) can predict charge distribution and frontier molecular orbitals.

- Experimental validation via UV-Vis spectroscopy (absorption shifts in transitions) and cyclic voltammetry (oxidation/reduction potentials) .

Q. What safety protocols are critical when handling fluorinated aromatic compounds like this compound?

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and vapor-resistant goggles.

- Ventilation: Use fume hoods to mitigate inhalation risks (fluorinated compounds may release toxic HF upon decomposition).

- Emergency procedures: For skin contact, rinse with water for 15+ minutes; for spills, neutralize with calcium carbonate before disposal .

Advanced Research Questions

Q. How can contradictory data on the compound’s thermal stability be resolved?

Conflicting thermal degradation profiles (e.g., TGA vs. DSC results) may arise from:

- Sample purity variations (trace solvents or isomers alter decomposition pathways).

- Methodological differences (heating rates, atmospheric conditions).

Resolution strategy: - Standardize testing conditions (e.g., N atmosphere, 10°C/min heating rate).

- Cross-validate with mass spectrometry-coupled pyrolysis to identify degradation byproducts .

Q. What strategies optimize catalytic C–F bond activation in this compound for functionalization?

Advanced approaches include:

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Steric hindrance: The propyl group at position 3 may block electrophilic attack at adjacent carbons.

- Electronic effects: Fluorine’s -I effect deactivates the ring but can stabilize transition states via resonance.

Experimental design: - Compare reaction rates with analogous non-fluorinated or mono-fluorinated derivatives.

- Use Hammett plots to correlate substituent effects with kinetic data .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting NMR spectra for fluorinated regions?

Q. What computational tools predict the compound’s environmental persistence or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.